![molecular formula C7H11ClN2O2 B1582842 5-(4-Chlorobutyl)hydantoin CAS No. 40126-55-4](/img/structure/B1582842.png)
5-(4-Chlorobutyl)hydantoin
Overview
Description
5-(4-Chlorobutyl)hydantoin (5-CBH) is a synthetic heterocyclic compound with an interesting range of properties. It has been extensively studied for its potential uses in a variety of scientific research applications, as well as its biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Non-Natural α-Amino Acids
5-(4-Chlorobutyl)hydantoin: serves as a key precursor in the chemical or enzymatic synthesis of significant non-natural α-amino acids . These amino acids have a wide range of applications in medicinal chemistry, including the development of novel pharmaceuticals and the study of enzyme-substrate interactions.
Preparation of Therapeutic Compounds
The compound is utilized in the synthesis of various therapeutic agents. Due to its structural versatility, it can be incorporated into molecules that exhibit diverse biological and pharmacological activities . This includes potential treatments for diseases where modulation of protein function is key.
Agrochemical Research
In agrochemical research, 5-(4-Chlorobutyl)hydantoin is used to create compounds with potential as pesticides or herbicides . The ability to synthesize a variety of derivatives allows for the exploration of new, more effective, and environmentally friendly agrochemicals.
Organic Synthesis Methodology
This compound is involved in the Bucherer–Bergs reaction, which is a convenient method for preparing 5-substituted and 5,5-disubstituted hydantoins . It’s a fundamental reaction in organic synthesis, allowing for the creation of a wide array of organic compounds.
Development of Biomolecules
5-(4-Chlorobutyl)hydantoin: is used in the development of biomolecules that are sustainable and environmentally friendly . Researchers focus on novel synthetic routes to create these important structures, which can have applications ranging from biotechnology to environmental science.
Mechanism of Action
Mode of Action
It’s possible that it may share some of the properties of its parent compound, hydantoin, which is known to disrupt lipid structures and increase cell permeability, leading to cell lysis . More research is needed to confirm this and to understand the specific interactions of 5-(4-chlorobutyl)hydantoin with its targets .
Biochemical Pathways
The biochemical pathways affected by 5-(4-Chlorobutyl)hydantoin are currently unknown. Given the potential for this compound to disrupt lipid structures and increase cell permeability, it’s possible that it may impact pathways related to cell membrane integrity and function .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Based on the properties of its parent compound, hydantoin, it’s possible that 5-(4-Chlorobutyl)hydantoin may cause cell lysis by disrupting lipid structures and increasing cell permeability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(4-Chlorobutyl)hydantoin is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
5-(4-chlorobutyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHLVOULDIXSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282003 | |
Record name | 5-(4-Chlorobutyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobutyl)hydantoin | |
CAS RN |
40126-55-4 | |
Record name | 40126-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Chlorobutyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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